4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactionsThe final step involves the halogen exchange reaction to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols .
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands and metal complexes.
4-(Benzyloxy)phenol: Known for its depigmenting properties and used in the rubber industry.
4-Benzyloxy-3-methoxybenzaldehyde: Utilized in the synthesis of neurotrophic agents.
Uniqueness
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its bromine atom allows for further functionalization through substitution reactions, while the benzyloxy and methoxy groups contribute to its stability and solubility in organic solvents .
Eigenschaften
CAS-Nummer |
919288-49-6 |
---|---|
Molekularformel |
C15H15BrO3 |
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
5-bromo-3-methoxy-2-methyl-4-phenylmethoxyphenol |
InChI |
InChI=1S/C15H15BrO3/c1-10-13(17)8-12(16)15(14(10)18-2)19-9-11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3 |
InChI-Schlüssel |
IHLNEDODGGOSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1O)Br)OCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.